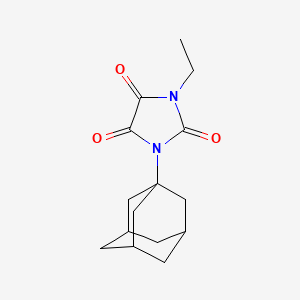
N-(benzyloxy)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzyloxy)-3-iodobenzamide, also known as BI-2536, is a chemical compound that has been widely studied for its potential use in cancer treatment. It belongs to a class of compounds called small molecule inhibitors, which work by blocking the activity of specific proteins that play a role in cancer cell growth and division.
Wirkmechanismus
The mechanism of action of N-(benzyloxy)-3-iodobenzamide involves its ability to bind to the ATP-binding site of PLK1, which is necessary for the protein's activity. By binding to this site, this compound prevents PLK1 from phosphorylating its target proteins, which are necessary for cell division to occur. This ultimately leads to the inhibition of cancer cell growth and division.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a potentially promising treatment option for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(benzyloxy)-3-iodobenzamide is its specificity for PLK1, which makes it a more targeted treatment option compared to other chemotherapy drugs that can affect normal cells as well. However, one limitation is that it may not be effective in all types of cancer, as some cancer cells may not rely on PLK1 for growth and division.
Zukünftige Richtungen
There are several potential future directions for research on N-(benzyloxy)-3-iodobenzamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer. Additionally, researchers are exploring the use of this compound in combination with other small molecule inhibitors to target multiple pathways involved in cancer cell growth and division. Finally, there is ongoing research on the development of new PLK1 inhibitors with improved potency and selectivity for cancer cells.
Synthesemethoden
N-(benzyloxy)-3-iodobenzamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common synthesis method involves the reaction of 3-iodoaniline with benzyl alcohol in the presence of a catalyst, followed by the addition of other reagents to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(benzyloxy)-3-iodobenzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and ovarian cancer. It has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which plays a crucial role in cancer cell division. By blocking the activity of PLK1, this compound can prevent cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
3-iodo-N-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-13-8-4-7-12(9-13)14(17)16-18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUOKFJHORANHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![4-[(4-Fluoroanilino)methyl]-7-methoxychromen-2-one](/img/structure/B7644811.png)


![(4-benzylsulfonylpiperazin-1-yl)-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7644824.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)

![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
![5-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644856.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)